

The DMEA Component in ADC Linkers: An Indepth Technical Guide

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Compound of Interest

Compound Name: Mal-VC-PAB-DMEA-PNU-159682

Cat. No.: B14753675

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The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various components that constitute an ADC linker, the dimethylethylenediamine (DMEA) moiety has emerged as a significant functional group, particularly in the context of cleavable linkers designed for potent cytotoxic payloads. This technical guide provides a comprehensive overview of the DMEA component, its role in ADC linker design, and its impact on the overall performance of the conjugate.

The Role and Structure of DMEA in ADC Linkers

Dimethylethylenediamine (DMEA) is a diamine functional group that is often incorporated as the terminal part of a self-immolative spacer within a larger ADC linker construct. A common architecture for such a linker is the Val-Cit-PAB-DMEA system, where:

- Val-Cit (Valine-Citrulline): A dipeptide sequence that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2]
- PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the attached payload.

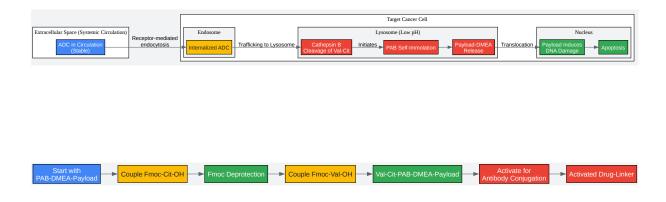


DMEA: This component is attached to the PAB spacer and serves as the attachment point
for the cytotoxic payload. Its presence is believed to contribute to the stability of the overall
conjugate and facilitate a predictable and efficient release of the payload inside the target
cancer cell.[3]

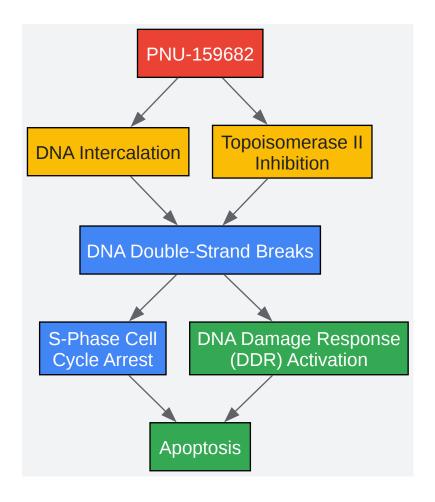
The DMEA functional group is particularly noted for its use in conjugating highly potent payloads, such as PNU-159682, a derivative of the anthracycline nemorubicin.[4][5]

Mechanism of Payload Release

The payload release from an ADC employing a Val-Cit-PAB-DMEA linker is a multi-step intracellular process. This controlled release is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.







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